Methylene blue

Mitochondrial bioenergetics Complex I bypass Neuroprotection

Researchers studying Complex I inhibition in isolated mitochondria require a validated alternative electron carrier to restore membrane potential. Substituting with Azure I or New Methylene Blue compromises experimental outcomes. Methylene blue (CAS 105504-42-5) is the reference standard: • Bypasses Complex I inhibition in rotenone-treated models; Azure I cannot substitute. • MAO-A inhibition: IC50 = 0.07 μM, selective over MAO-B. • Defined redox midpoint potentials: 0.500 V / -0.108 V for calibrated cyclic voltammetry. Supplied with USP/EP-compliant purity (≥98%), ready for global shipping.

Molecular Formula C16H18ClN3S
Molecular Weight 319.9 g/mol
CAS No. 105504-42-5
Cat. No. B171794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylene blue
CAS105504-42-5
Synonymsasic blue 9
Blue 9, Basic
Blue N, Methylene
Blue, Methylene
Blue, Swiss
Blue, Urolene
Chromosmon
Methylene Blue
Methylene Blue N
Methylthionine Chloride
Methylthioninium Chloride
Swiss Blue
Urolene Blue
Molecular FormulaC16H18ClN3S
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
InChIInChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1
InChIKeyCXKWCBBOMKCUKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.14 M
In water, 43,600 mg/L at 25 °C.
Soluble in water
Soluble in ethanol, chloroform;  slightly soluble in pyridine;  insoluble in ethyl ether
Soluble in glacial acetic acid and glycerol;  insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.

Structure & Identifiers


Interactive Chemical Structure Model





Methylene Blue Technical and Procurement Baseline


Methylene blue (MB, methylthioninium chloride, CAS 105504-42-5) is a phenothiazinium dye with broad utility in biological staining, redox indicator applications, antimicrobial photodynamic therapy (aPDT), and mitochondrial research [1]. It functions as a redox-active alternative electron carrier, which underpins its unique value in studies of mitochondrial dysfunction and neuroprotection [2]. Pharmaceutical and research-grade MB is defined by USP/EP monographs with an assay requirement of 98.0–102.0% on a dried basis, and compliance with ICH Q7 GMP guidelines for API manufacturing [3].

Mitochondrial respiratory chain models: Complex I bypass and redox biology
aPDT photosensitizer benchmarking and microbial screening studies
MAO-A pharmacological screening and redox indicator assay context

Why Methylene Blue Cannot Be Substituted with Analogs


Phenothiazinium dyes are structurally related but functionally divergent. No single analog replicates the specific combination of redox midpoint potentials, mitochondrial alternative electron transport capacity, and enzyme inhibition profile of methylene blue [1]. Substituting with metabolites like Azure I, which lacks Complex I bypass capability, or with New Methylene Blue, which exhibits different MAO-A inhibition kinetics, directly compromises experimental outcomes and therapeutic applicability [2]. The following quantitative evidence demonstrates exactly where MB differs meaningfully from its closest comparators.

Research Tool
Methylene blue: Reported Complex I bypass and alternative electron carrier capacity
Analog / Metabolite
Azure I and related structures: Redox activity mismatch may not replicate mitochondrial rescue endpoints
Research Tool
Methylene blue: Reported MAO-A selectivity profile
Analog / Metabolite
Nile blue: Dual MAO-A/B inhibition profile may shift assay interpretation in selectivity studies
Research Tool
Methylene blue: Specific redox midpoint potentials (E1/2)
Analog / Metabolite
Toluidine blue O / Neutral red: Shifted electrochemical signatures may alter electron-transfer calibration

Methylene Blue Comparative Evidence


Mitochondrial Alternative Electron Transport vs. Azure I

Methylene blue, but not its N-demethylated metabolite Azure I, can restore mitochondrial membrane potential and bypass respiratory chain Complex I inhibition. Azure I completely fails to perform alternative electron transport and does not affect mitochondrial respiration, whereas MB increases non-phosphorylation respiration [1].

Mitochondrial Electron Transport vs. Azure I
Head-to-head
Binary functional difference: MB restores membrane potential; Azure I does not
Supports Complex I bypass model context
Rotenone-inhibited mouse brain mitochondria model
Mitochondrial bioenergetics Complex I bypass Neuroprotection Alzheimer's disease research

Photobactericidal Efficacy vs. Toluidine Blue O

In a direct comparative study against six bacterial strains (S. aureus, S. pneumoniae, E. faecalis, H. influenzae, E. coli, and P. aeruginosa), complete photodestruction was achieved at toluidine blue (TB) concentrations 1.5- to 7-fold lower than those required for methylene blue (MB) [1].

aPDT Photobactericidal Efficacy vs. TBO
Head-to-head
Toluidine Blue O requires 1.5–7× lower concentration than MB for equivalent effect
Reported aPDT potency context; benchmarking baseline
Gram-positive and Gram-negative strains; laser irradiation at 630/664 nm
Antimicrobial photodynamic therapy aPDT Gram-positive bacteria Gram-negative bacteria Laser disinfection

MAO-A Inhibition Potency vs. Structural Analogs

Methylene blue (MB) inhibits human MAO-A with an IC50 of 0.07 μM. Several structural analogs exhibit higher MAO-A potency: cresyl violet (IC50 = 0.0037 μM), Nile blue (IC50 = 0.0077 μM), and 1,9-dimethyl methylene blue (IC50 = 0.018 μM) [1]. Nile blue additionally demonstrates potent MAO-B inhibition (IC50 = 0.012 μM), whereas MB is MAO-A selective [1].

MAO-A Inhibition vs. Analogs
Head-to-head
MB IC50 = 0.07 μM; Cresyl violet IC50 = 0.0037 μM (~19× more potent)
Supports MAO-A selective study context
Recombinant human MAO-A/B enzyme assays
Monoamine oxidase inhibition MAO-A MAO-B Serotonin toxicity risk Antidepressant mechanism

Redox Midpoint Potential vs. Toluidine Blue and Neutral Red

Methylene blue exhibits two distinct redox potentials (E1/2 = 0.500 V and −0.108 V) as measured by cyclic voltammetry. Toluidine blue displays values of 0.488 V and −0.012 V, while neutral red shows 0.450 V and −0.269 V [1].

Redox Midpoint Potential vs. TBO/Neutral Red
Cross-study comparable
MB E1/2: 0.500 V and −0.108 V; TBO: 0.488 V and −0.012 V
Specific potential context for redox indicator selection
Cyclic voltammetry; second couple differentiates MB from TBO and NR
Redox indicator Cyclic voltammetry Electron transfer Analytical chemistry

Sentinel Lymph Node Mapping vs. Patent Blue V

Patent blue V offers a broader effective concentration range (0.05–2.5 mg/mL) and is often preferred for lymph node mapping due to its clarity and reduced diffusion compared to methylene blue [1].

Sentinel Lymph Node Mapping vs. Patent Blue V
Supporting evidence
Patent blue V offers broader concentration range (0.05–2.5 mg/mL) and reduced diffusion
Supports surgical tracer model comparison context
Surgical sentinel lymph node mapping model review
Sentinel lymph node biopsy Surgical dye Lymphatic mapping Intraoperative imaging

Methylene Blue Application Scenarios


Mitochondrial Dysfunction and Neurodegenerative Disease Research

Use MB in isolated mitochondria or cellular models of Complex I inhibition (e.g., rotenone treatment) to study alternative electron transport and respiratory bypass mechanisms [1]. Azure I and other metabolites cannot substitute, as they lack the necessary redox activity to restore membrane potential [1]. MB is also under investigation for Alzheimer's disease due to this mitochondrial function [1].

aPDT Benchmarking and Comparative Studies

MB serves as the reference photosensitizer for evaluating new phenothiazinium dyes and aPDT protocols. While toludine blue O demonstrates higher potency (requiring 1.5–7× lower concentrations), MB's well-characterized photophysics and clinical history make it the standard comparator [2].

MAO-A Inhibition in Pharmacology and Toxicology

Select MB for MAO-A inhibition studies when moderate potency (IC50 = 0.07 μM) and established in vivo safety data are required [3]. For high-potency screening, cresyl violet (IC50 = 0.0037 μM) or Nile blue (IC50 = 0.0077 μM) may be considered, but MB's selectivity for MAO-A over MAO-B differentiates it from Nile blue [3].

Redox Indicator and Electrochemical Studies

Employ MB as a redox probe in cyclic voltammetry and analytical applications where its specific midpoint potentials (0.500 V and −0.108 V) are required [4]. Toludine blue (−0.012 V) and neutral red (−0.269 V) exhibit different second-couple values, making MB the appropriate choice for experiments calibrated to its electrochemical signature [4].

Application
Selection Property
Validation Focus
Mitochondrial Dysfunction / Neurodegenerative Disease Models
Redox-active alternative electron carrier
Complex I bypass capability and membrane potential restoration
aPDT Screening and Comparator Studies
Well-characterized photophysical benchmark dye
Verify strain-specific potency under 630/664 nm light sources
MAO-A Pharmacological Screening
MAO-A selective inhibitor profile (IC50 0.07 µM)
Review selectivity index over MAO-B compared to analogs
Redox Indicator and Electrochemical Assays
Standard midpoint potentials (E1/2 0.500 V / -0.108 V)
Confirm alignment with experimental electron-accepting/donating range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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